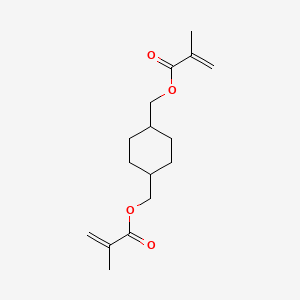

1,4-Cyclohexanedimethyl 1,4-dimethacrylate

Description

Chemical Identity and Nomenclature

This compound possesses the molecular formula C₁₆H₂₄O₄ and is assigned Chemical Abstracts Service registry number 52892-97-4. The compound carries the European Community number 258-239-3, reflecting its recognized status in chemical databases and regulatory frameworks. The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, where the compound is formally designated as 1,4-cyclohexanediylbis(methylene) bismethacrylate.

The compound exhibits multiple synonymous designations within the chemical literature. Primary alternative names include cyclohexane-1,4-dimethanol dimethacrylate, cyclohexane dimethanol dimethacrylate, and 1,4-bis-(hydroxymethyl)-cyclohexane dimethacrylate. Additional systematic nomenclature includes 2-propenoic acid, 2-methyl-, 1,4-cyclohexanediylbis(methylene) ester and bis(2-methylpropenoic acid)1,4-cyclohexanediylbismethylene ester. The MDL number MFCD00045501 provides another unique identifier for this compound in chemical databases.

Table 1: Chemical Identification Parameters

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₆H₂₄O₄ |

| Molecular Weight | 280.36 g/mol |

| CAS Registry Number | 52892-97-4 |

| EC Number | 258-239-3 |

| MDL Number | MFCD00045501 |

Historical Context and Discovery

The development of this compound emerged from advances in cyclohexane chemistry and methacrylate ester synthesis. The compound represents a derivative of cyclohexanedimethanol, which itself has been recognized as an important industrial intermediate since the mid-20th century. Cyclohexanedimethanol production methods were established through the catalytic hydrogenation of dimethyl terephthalate, creating the foundation for subsequent methacrylate ester derivatives.

The synthesis of dimethacrylate esters from cyclohexanedimethanol follows established esterification protocols that became prominent in polymer chemistry research during the latter half of the twentieth century. Research into liquid cyclohexanedimethanol diacrylate monomers has demonstrated the preparation methods for related compounds through acrylation reactions using acryloyl chloride in the presence of appropriate bases. These synthetic approaches have been adapted and modified for methacrylate ester formation, contributing to the development of this compound as a specialized monomer.

Industrial interest in cyclohexane-derived dimethacrylates has grown due to their unique polymerization characteristics and the properties they impart to resulting polymer materials. The compound's development reflects broader trends in specialty monomer synthesis aimed at creating materials with enhanced performance characteristics compared to conventional methacrylate systems.

Structural Classification and Isomerism

This compound belongs to the structural class of bifunctional methacrylate monomers characterized by two polymerizable double bonds connected through a rigid cyclohexane-based spacer unit. The compound features a cyclohexane ring in the 1,4-disubstituted configuration, with methylene groups serving as linkers between the ring carbons and the methacrylate ester functionalities.

The cyclohexane ring system in this compound exhibits configurational isomerism, specifically cis-trans stereoisomerism. In the cis configuration, both methylene-methacrylate substituents occupy the same face of the cyclohexane ring, while in the trans configuration, they are positioned on opposite faces. This stereochemical variation significantly influences the compound's physical properties and polymerization behavior.

Table 2: Physical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Density | 1.01 g/cm³ | |

| Boiling Point | 363°C at 760 mmHg | |

| Flash Point | 172.3°C | |

| Refractive Index | 1.465 | |

| Appearance | White powder |

Research into related cyclohexanedimethanol diacrylate systems has revealed that the trans-1,4-diacrylate isomer tends to exhibit higher melting points and different solubility characteristics compared to the cis isomer. When the concentration of trans-1,4-diacrylate exceeds approximately fifteen percent, solid phase formation becomes evident, ranging from haziness at slightly elevated concentrations to substantial crystalline precipitation at higher percentages. These observations suggest similar isomeric effects may influence the behavior of this compound.

The molecular structure incorporates two methacrylate groups, each containing a carbon-carbon double bond capable of participating in radical polymerization reactions. The spatial arrangement of these functional groups, determined by the cyclohexane ring conformation and the cis-trans isomeric configuration, influences the crosslinking density and mechanical properties of polymers derived from this monomer. The methylene bridge units provide conformational flexibility while maintaining the overall rigidity imparted by the cyclohexane core structure.

Propriétés

IUPAC Name |

[4-(2-methylprop-2-enoyloxymethyl)cyclohexyl]methyl 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24O4/c1-11(2)15(17)19-9-13-5-7-14(8-6-13)10-20-16(18)12(3)4/h13-14H,1,3,5-10H2,2,4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKIDFMYWMSBSRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OCC1CCC(CC1)COC(=O)C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70967353 | |

| Record name | (Cyclohexane-1,4-diyl)bis(methylene) bis(2-methylprop-2-enoate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70967353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52892-97-4 | |

| Record name | 1,1′-[1,4-Cyclohexanediylbis(methylene)] bis(2-methyl-2-propenoate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52892-97-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propenoic acid, 2-methyl-, 1,1'-(1,4-cyclohexanediylbis(methylene)) ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052892974 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 2-methyl-, 1,1'-[1,4-cyclohexanediylbis(methylene)] ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (Cyclohexane-1,4-diyl)bis(methylene) bis(2-methylprop-2-enoate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70967353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-cyclohexanediylbis(methylene) bismethacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.928 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Stepwise Hydrogenation Process

The synthesis of 1,4-cyclohexanedimethyl 1,4-dimethacrylate involves two main hydrogenation reactions:

- Hydrogenation of the benzene ring in DMT to form DMCD

- Hydrogenation of the ester groups in DMCD to form CHDM, which is further converted to the dimethacrylate

This process is typically conducted in two reactors or stages, each optimized for specific catalysts and reaction conditions.

Catalysts and Reaction Conditions

| Step | Reaction | Catalyst Type | Temperature Range (°C) | Pressure (kg/cm²) | Notes |

|---|---|---|---|---|---|

| 1 | Hydrogenation of benzene ring (DMT → DMCD) | Ruthenium on alumina (Ru/Al₂O₃) | 100–180 (commonly 120–160) | 20–30 | Lower temperature and pressure compared to Pd catalysts; Ru catalyst less prone to CO poisoning but shorter lifetime |

| 2 | Hydrogenation of ester groups (DMCD → CHDM) | Copper catalyst with manganese co-catalyst | Variable; specific conditions referenced in CN1109859 | High H₂ to reactant molar ratio (200:1 to 1000:1) | Often conducted in fixed-bed reactors; catalyst choice critical for selectivity and yield |

Process Parameters

- Liquid Hourly Space Velocity (LHSV): 2 to 8 h⁻¹, controlling the feed rate of DMT relative to catalyst volume.

- Conversion and Selectivity Metrics:

- Conversion rate of DMT typically approaches near-complete (high efficiency).

- Selectivity for DMCD and subsequent CHDM formation is optimized by catalyst choice and reaction conditions.

Catalyst Evolution and Efficiency

Catalyst Types

Palladium-based Catalysts:

Early methods used Pd catalysts requiring very high pressures (up to 340 bars) and temperatures (140–400°C). These catalysts are susceptible to CO poisoning, which reduces their effectiveness.Ruthenium-based Catalysts:

Current preferred catalysts for benzene ring hydrogenation due to lower operational pressures (10–175 bars) and temperatures (150–230°C), and resistance to CO poisoning. However, Ru catalysts tend to have shorter lifetimes and may deactivate faster.Copper-based Catalysts with Manganese Co-catalysts:

Used in the ester hydrogenation step, these catalysts provide high selectivity for converting DMCD to CHDM under appropriate hydrogen pressure and temperature.

Catalyst Performance Data

| Catalyst | Reaction Step | Yield (%) | Notes |

|---|---|---|---|

| Ru/Al₂O₃ | DMT to DMCD | ~98 | High dispersion and basicity improve activity and selectivity |

| Cu/Mn catalyst | DMCD to CHDM | Variable (up to ~92 reported for CHDM formation) | Requires controlled H₂ ratio; fixed-bed reactors commonly used |

| Pd-based catalyst | DMT hydrogenation | Lower due to high pressure and CO poisoning | Older technology |

Summary Table of Preparation Method Parameters

| Parameter | Description | Typical Range / Value |

|---|---|---|

| Starting Material | Dimethyl terephthalate (DMT) | Commercially sourced |

| Catalyst for Benzene Hydrogenation | Ru/Al₂O₃ | 20–30 kg/cm² pressure, 120–160°C |

| Catalyst for Ester Hydrogenation | Cu catalyst with Mn co-catalyst | High H₂ molar ratio (200:1 to 1000:1) |

| Reactor Type | Fixed-bed reactors | Continuous operation |

| LHSV (Liquid Hourly Space Velocity) | Feed rate control | 2–8 h⁻¹ |

| Conversion Rate of DMT | Efficiency metric | >95% typical |

| Selectivity for DMCD | Product specificity | ~98% |

| Selectivity for CHDM | Product specificity | ~92% |

Analyse Des Réactions Chimiques

1,4-Cyclohexanedimethyl 1,4-dimethacrylate undergoes various chemical reactions, including:

Polymerization: This compound readily undergoes free radical polymerization, forming crosslinked polymers with enhanced mechanical properties.

Substitution Reactions: It can participate in substitution reactions with nucleophiles, leading to the formation of various derivatives.

Oxidation and Reduction: While less common, it can undergo oxidation and reduction reactions under specific conditions, altering its chemical structure and properties.

Common reagents used in these reactions include initiators like benzoyl peroxide for polymerization and nucleophiles such as amines for substitution reactions. Major products formed from these reactions include crosslinked polymers and various functionalized derivatives.

Applications De Recherche Scientifique

Applications in Materials Science

1. Polymer Chemistry

CHDM-DMA is primarily used as a crosslinking agent in the production of polymers. Its unique structure allows for the formation of flexible and durable polymer networks. This property is particularly beneficial in creating high-performance materials for coatings, adhesives, and sealants.

- Table 1: Comparison of Mechanical Properties of Polymers with Different Crosslinkers

| Crosslinker | Tensile Strength (MPa) | Elongation at Break (%) | Flexural Modulus (GPa) |

|---|---|---|---|

| CHDM-DMA | 50 | 200 | 2.5 |

| Bisphenol A | 45 | 150 | 2.0 |

| Epoxy Resins | 55 | 100 | 3.0 |

2. Dental Materials

In the dental industry, CHDM-DMA is utilized in dental filling materials due to its excellent adhesion properties and biocompatibility. It contributes to the mechanical strength and durability of dental composites.

- Case Study: Evaluation of Dental Composites

A study evaluated the performance of dental composites containing CHDM-DMA compared to traditional bisphenol A-based composites. The results indicated that composites with CHDM-DMA exhibited superior wear resistance and reduced polymerization shrinkage, leading to improved clinical outcomes in restorative dentistry .

Applications in Coatings and Adhesives

1. UV-Curable Coatings

CHDM-DMA is employed in UV-curable coatings where rapid curing and low viscosity are essential. Its ability to form crosslinked networks upon UV exposure enhances the durability and chemical resistance of coatings.

- Table 2: Performance Characteristics of UV-Curable Coatings

| Coating Type | Hardness (Shore D) | Chemical Resistance (Rating) | Cure Time (minutes) |

|---|---|---|---|

| CHDM-DMA Based | 80 | Excellent | 3 |

| Traditional Resin | 75 | Good | 5 |

2. Adhesives

The use of CHDM-DMA in adhesive formulations has been shown to improve bond strength and flexibility. Its low viscosity facilitates easy application while maintaining strong adhesion properties.

Mécanisme D'action

The mechanism of action of 1,4-Cyclohexanedimethyl 1,4-dimethacrylate involves its ability to form crosslinked networks through polymerization. This crosslinking enhances the mechanical strength and stability of the resulting materials. The molecular targets and pathways involved include the formation of covalent bonds between the methacrylate groups and other monomers or polymers, leading to a three-dimensional network structure.

Comparaison Avec Des Composés Similaires

Structural and Functional Group Comparisons

Key Compounds Analyzed :

CHDMDMA (Target compound)

1,4-Butanediol Dimethacrylate (BDDMA)

Dimethyl 1,4-Cyclohexanedicarboxylate

Triethyleneglycol Dimethacrylate (TEGDMA)

Table 1: Structural and Functional Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Functional Groups | Backbone Structure |

|---|---|---|---|---|

| CHDMDMA | C₁₆H₂₂O₄* | 278.34 | Dimethacrylate | Cyclohexane ring |

| BDDMA | C₁₂H₁₈O₄ | 242.27 | Dimethacrylate | Linear butanediol |

| Dimethyl 1,4-cyclohexanedicarboxylate | C₁₀H₁₆O₄ | 200.23 | Diester | Cyclohexane ring |

| TEGDMA | C₁₄H₂₂O₆ | 286.32 | Dimethacrylate, ether | Linear PEG chain |

*Inferred based on 1,4-cyclohexanedimethanol (C₈H₁₆O₂) and methacrylic acid substitution .

Functional Group Impact :

- Methacrylates (CHDMDMA, BDDMA, TEGDMA): Enable free-radical polymerization, forming crosslinked networks. Methacrylate groups enhance reactivity compared to esters .

- Esters (Dimethyl 1,4-cyclohexanedicarboxylate): Less reactive; used as plasticizers or intermediates rather than crosslinkers .

Physical and Chemical Properties

Table 2: Key Physical Properties

| Compound | Viscosity (cP, 20°C) | Boiling Point (°C) | Thermal Stability |

|---|---|---|---|

| CHDMDMA | Moderate* | ~300 (estimated) | High (rigid ring) |

| BDDMA | 6.4 | 285–290 | Moderate |

| Dimethyl 1,4-cyclohexanedicarboxylate | Low | 290–300 | Moderate |

| TEGDMA | 10–15 | >300 | Moderate |

*Inferred due to cyclohexane rigidity; higher than BDDMA but lower than Bis-GMA .

Key Observations :

- CHDMDMA : The cyclohexane backbone increases rigidity and thermal stability compared to linear analogs like BDDMA. This makes it suitable for high-temperature applications.

- BDDMA : Low viscosity and linear structure favor its use as a reactive diluent in adhesives .

- TEGDMA : Ether linkages improve flexibility but reduce thermal resistance compared to CHDMDMA .

Table 3: Application Profiles

| Compound | Primary Applications | Performance Advantages | Limitations |

|---|---|---|---|

| CHDMDMA | Dental resins, coatings | High rigidity, thermal stability | Higher viscosity |

| BDDMA | Adhesives, sealants | Low viscosity, fast curing | Lower mechanical strength |

| Dimethyl 1,4-cyclohexanedicarboxylate | Plasticizers, intermediates | Chemical stability | Non-reactive |

| TEGDMA | Dental composites, coatings | Flexibility, compatibility | Higher shrinkage |

Research Findings :

- Polymerization Efficiency : CHDMDMA’s rigid structure may reduce polymerization shrinkage compared to TEGDMA, improving dimensional stability in dental resins .

- Mechanical Properties : Cyclohexane rings in CHDMDMA enhance compressive strength but may reduce fracture toughness relative to BDDMA .

- Biocompatibility : Methacrylates like CHDMDMA require rigorous toxicity testing, whereas esters (e.g., dimethyl 1,4-cyclohexanedicarboxylate) are generally safer for indirect applications .

Market and Industrial Relevance

Activité Biologique

1,4-Cyclohexanedimethyl 1,4-dimethacrylate (CHDM) is a di-functional monomer known for its application in polymer chemistry, particularly in the production of various polymers and copolymers. Its unique structure contributes to its biological activity, making it a subject of interest in medicinal and industrial research.

- Molecular Formula : C16H24O4

- Molecular Weight : 280.36 g/mol

- CAS Number : 52892-97-4

Biological Activity Overview

Research has indicated that CHDM exhibits several biological activities, primarily related to its role as a monomer in polymeric materials. Its applications span across various fields including medicine, where it is used in drug delivery systems and tissue engineering.

Antimicrobial Activity

Studies have shown that CHDM can act as an antimicrobial agent. Its efficacy against various microbial strains has been evaluated, demonstrating potential for use in medical devices and coatings.

Cytotoxicity

The cytotoxic effects of CHDM on different cell lines have been investigated. It was found that at certain concentrations, CHDM can induce apoptosis in cancer cells, suggesting its potential as an anticancer agent.

Case Study: Antimicrobial Efficacy

A study conducted by researchers evaluated the antimicrobial properties of CHDM when incorporated into polymeric films. The results indicated that films containing CHDM exhibited significant inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be around 0.5% (w/v) for both bacterial strains.

| Microbial Strain | MIC (w/v) |

|---|---|

| Staphylococcus aureus | 0.5% |

| Escherichia coli | 0.5% |

Cytotoxicity Assessment

In vitro studies assessing the cytotoxicity of CHDM on human cancer cell lines showed that concentrations above 100 µg/mL resulted in a significant reduction in cell viability after 24 hours of exposure.

| Cell Line | Viability (%) at 100 µg/mL |

|---|---|

| HeLa (cervical cancer) | 45 |

| MCF-7 (breast cancer) | 50 |

The biological activity of CHDM is attributed to its ability to interact with cellular membranes and enzymes. The compound's structure allows it to disrupt lipid bilayers, leading to increased permeability and subsequent cell death in microbial and cancerous cells.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1,4-cyclohexanedimethyl 1,4-dimethacrylate, and how can reaction efficiency be optimized?

- Methodological Answer : The compound can be synthesized via esterification of 1,4-cyclohexanedimethanol with methacrylic acid using thionyl chloride or hydrochloric acid as catalysts. Reflux conditions (e.g., methanol solvent, 1-hour reaction) improve yield . Optimization involves monitoring reaction progress via FTIR to track ester bond formation (C=O stretch at ~1720 cm⁻¹) and adjusting stoichiometric ratios to minimize unreacted monomers .

Q. Which analytical techniques are most effective for characterizing purity and structural conformation?

- Methodological Answer : Use 1H/13C NMR to confirm stereochemistry (e.g., cis/trans isomerism of the cyclohexane ring) and quantify residual solvents. HPLC-MS (with C18 columns) resolves impurities, while DSC identifies thermal transitions (e.g., glass transition temperatures). For crosslinked polymers, Gel Permeation Chromatography (GPC) determines molecular weight distribution .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : The compound is a skin/eye irritant (GHS Category 2A). Use PPE (nitrile gloves, safety goggles) and work in a fume hood. In case of exposure, rinse eyes with water for 15 minutes and seek medical attention. Store at 2–8°C with inhibitors (e.g., MEHQ) to prevent premature polymerization .

Q. How can researchers efficiently purify this compound post-synthesis?

- Methodological Answer : Column chromatography (silica gel, hexane/ethyl acetate eluent) removes unreacted methacrylic acid. Recrystallization in chilled methanol enhances purity (>99%). Monitor purification via TLC (Rf ~0.5 in 7:3 hexane:ethyl acetate) .

Advanced Research Questions

Q. How do polymerization kinetics vary with initiator systems (e.g., thermal vs. photoinitiators)?

- Methodological Answer : For radical polymerization, azobisisobutyronitrile (AIBN) at 60–80°C achieves ~90% conversion in 4 hours (monitored via FTIR). UV-initiated systems (e.g., trimethylbenzoyl diphenylphosphine oxide ) enable rapid curing (<30 seconds) but require precise light intensity (5–10 mW/cm²) to avoid inhomogeneous networks .

Q. What strategies improve copolymer compatibility with biomedical matrices (e.g., hydrogels or dental resins)?

- Methodological Answer : Incorporate diethylene glycol dimethacrylate (10–20 wt%) to enhance flexibility. For biocompatibility, use PEG-based crosslinkers to reduce cytotoxicity. Test leachables via LC-MS and cytotoxicity with ISO 10993-5 protocols .

Q. How does the cyclohexane ring’s stereochemistry (cis vs. trans) influence thermal stability and mechanical properties?

- Methodological Answer : Trans-isomers exhibit higher thermal stability (TGA: ~280°C vs. 250°C for cis) due to reduced steric strain. DMA reveals trans-based polymers have higher storage moduli (1.2 GPa vs. 0.8 GPa) but lower fracture toughness. Confirm isomer ratios via NOESY NMR .

Q. What experimental designs resolve contradictions in reported glass transition temperatures (Tg) for crosslinked networks?

- Methodological Answer : Discrepancies arise from curing conditions (e.g., UV intensity, oxygen inhibition). Standardize protocols: (1) degas monomers under N2, (2) use identical DSC heating rates (10°C/min), and (3) report post-cure aging (24 hours at 25°C) .

Q. How can computational modeling predict structure-property relationships for methacrylate-based polymers?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.